1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde
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Overview
Description
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde is a complex organic compound that features an indole core, a phenoxyethyl side chain, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of indole-3-carbaldehyde with 2-(2-methoxy-4-prop-2-enylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carboxylic acid.
Reduction: 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and phenoxyethyl moieties. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Shares the indole core but lacks the phenoxyethyl side chain.
2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl derivatives: Similar side chain but different core structures.
Uniqueness: 1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde is unique due to the combination of its indole core and phenoxyethyl side chain, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-6-16-9-10-20(21(13-16)24-2)25-12-11-22-14-17(15-23)18-7-4-5-8-19(18)22/h3-5,7-10,13-15H,1,6,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOAAILNUWGQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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